molecular formula C19H17ClN4OS B2989888 (3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 921529-45-5

(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2989888
CAS No.: 921529-45-5
M. Wt: 384.88
InChI Key: DEROHFISYAQKRA-UHFFFAOYSA-N
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Description

The compound "(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" features a 3-chlorophenyl group attached to a methanone moiety, which is linked to a piperazine ring substituted at the 4-position with a pyridazine-thiophene heterocyclic system.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-15-4-1-3-14(13-15)19(25)24-10-8-23(9-11-24)18-7-6-16(21-22-18)17-5-2-12-26-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEROHFISYAQKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a chlorophenyl group, a thiophenyl group, and a piperazinyl moiety linked to a pyridazine structure. The synthesis typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base like triethylamine under anhydrous conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, including:

  • Signal Transduction : The compound may influence cellular signaling pathways by binding to receptors.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in disease processes, making it a candidate for therapeutic development .

Therapeutic Applications

Research has indicated that this compound exhibits promising activity against various biological targets:

  • Antimicrobial Activity : Variants of this compound have been tested for antifungal and antibacterial properties. Studies suggest that derivatives demonstrate significant efficacy against pathogenic strains, including Mycobacterium tuberculosis .
  • Antitumor Properties : The compound has been evaluated for cytotoxic effects against cancer cell lines, showing potential as an antitumor agent. Its structural features contribute to its ability to disrupt cancer cell proliferation .
  • Neurological Disorders : Given its piperazine structure, the compound may also target neurological receptors, indicating potential use in treating disorders such as anxiety or depression.

Case Studies and Data Analysis

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles:

Study Compound Tested Biological Activity Findings
3-(4-Chlorophenyl)-4-substituted pyrazole derivativesAntifungal and AntitubercularShowed good activity against four pathogenic fungi and Mycobacterium tuberculosis.
N-(4-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamideAntimicrobialDemonstrated significant antimicrobial activity against various strains.
Organometallic derivatives with thiophene ringsCytotoxicityExhibited considerable cytotoxic activity against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The compound’s key structural differentiator is the pyridazin-3-yl group substituted with a thiophen-2-yl moiety on the piperazine ring. Below is a comparative analysis with analogous piperazine-based methanones:

Table 1: Structural and Functional Comparison of Piperazine Methanone Derivatives
Compound Name Piperazine Substituent Aryl Group Molecular Formula Molecular Weight Key Features
(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone 6-(Thiophen-2-yl)pyridazin-3-yl 3-Chlorophenyl C₁₉H₁₆ClN₃OS 385.87 Combines pyridazine (diazine) and thiophene (aromatic sulfur heterocycle), enhancing π-π stacking and potential kinase inhibition .
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone 2-Methoxyphenyl 3-Chlorophenyl C₁₈H₁₉ClN₂O₂ 330.81 Methoxy group increases electron density, potentially improving CNS penetration but reducing metabolic stability .
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-Nitrophenyl 3-Chloro-4-methylphenyl C₁₈H₁₈ClN₃O₃ 367.81 Nitro group introduces strong electron-withdrawing effects, possibly enhancing reactivity but limiting bioavailability .
(3-Chlorophenyl)[4-(naphthalene-2-sulfonyl)piperazin-1-yl]methanone Naphthalene-2-sulfonyl 3-Chlorophenyl C₂₁H₁₇ClN₂O₂S 408.89 Sulfonyl group improves binding to proteases or sulfonylurea receptors but increases molecular weight, affecting pharmacokinetics .

Key Observations

Electronic Effects: The thiophene-pyridazine system in the main compound provides a balance of electron-rich (thiophene) and electron-deficient (pyridazine) regions, which may optimize interactions with diverse biological targets, such as kinases or serotonin receptors.

Molecular Weight and Solubility :

  • The main compound’s higher molecular weight (~385.87) compared to the methoxy analog (~330.81) may reduce solubility but improve binding affinity through increased van der Waals interactions .
  • The naphthalene-sulfonyl derivative (Table 1, row 4) has the highest molecular weight (~408.89), likely impacting absorption and distribution .

Pharmacological Potential: Thiophene-pyridazine systems are associated with kinase inhibition (e.g., MAPK or CDK inhibitors) due to their ability to mimic ATP’s adenine moiety . Methoxyphenyl analogs (Table 1, row 2) are common in antipsychotics (e.g., aripiprazole derivatives), where the methoxy group enhances blood-brain barrier penetration .

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